
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide is a chemical compound with the molecular formula C15H27N3O2S. It is known for its unique structure, which includes two amino groups, a dibutyl group, and a sulphonamide group attached to a toluene ring. This compound is used in various scientific and industrial applications due to its versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide typically involves the reaction of 2,6-diaminotoluene with dibutylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulphonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The sulphonamide group can be reduced to a sulfonic acid.
Substitution: The amino groups can participate in substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of sulfonic acids.
Substitution: Formation of N-substituted derivatives
Applications De Recherche Scientifique
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the sulphonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminotoluene: Similar structure but with amino groups at different positions.
2,6-Diaminotoluene: Lacks the dibutyl and sulphonamide groups.
N,N-Dibutyl-4-toluenesulfonamide: Lacks the amino groups
Uniqueness
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide is unique due to the presence of both amino and sulphonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
80198-26-1 |
|---|---|
Formule moléculaire |
C15H27N3O2S |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
3,5-diamino-N,N-dibutyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H27N3O2S/c1-4-6-8-18(9-7-5-2)21(19,20)13-10-14(16)12(3)15(17)11-13/h10-11H,4-9,16-17H2,1-3H3 |
Clé InChI |
QKJFIJCITRHJRN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C(=C1)N)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



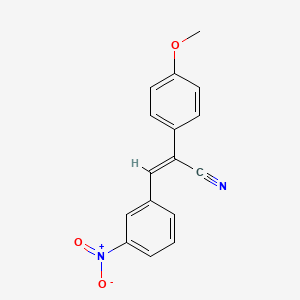

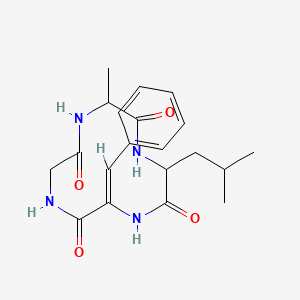


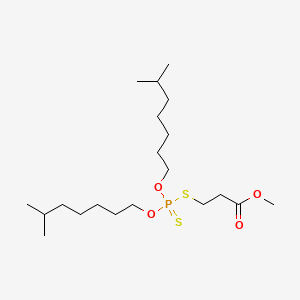

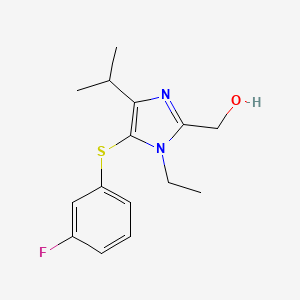
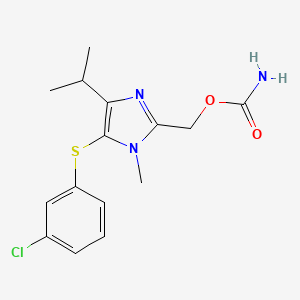


![Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one](/img/structure/B12681285.png)

